Acebutolol(1+) -

Acebutolol(1+)

Catalog Number: EVT-1567650
CAS Number:
Molecular Formula: C18H29N2O4+
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acebutolol(1+) is an ammonium ion that results from the protonation of the amine nitrogen of acebutolol. It is a conjugate acid of an acebutolol.
Overview

Acebutolol is a selective beta-1 adrenergic receptor antagonist primarily used in the treatment of hypertension and certain cardiac conditions. It is classified as a cardioselective beta-blocker, which means it preferentially blocks the beta-1 receptors in the heart, leading to decreased heart rate and myocardial contractility. The compound is particularly beneficial for patients with asthma or chronic obstructive pulmonary disease, as it has a lower affinity for beta-2 receptors, which are involved in bronchial dilation.

Source and Classification

Acebutolol is derived from 4-aminophenol through various synthetic pathways. It belongs to the class of medications known as beta-adrenergic blockers, specifically targeting the beta-1 subtype of adrenergic receptors. This classification allows it to effectively manage cardiovascular conditions by reducing heart workload and lowering blood pressure.

Synthesis Analysis

Methods

The synthesis of acebutolol can be achieved through several methods, primarily involving the reaction of 4-aminophenol with various acylating agents and subsequent reactions to form the final compound. One notable method involves:

  1. Acetylation: 4-aminophenol is acetylated to form an intermediate.
  2. Fries Rearrangement: This intermediate undergoes rearrangement to yield a hydroxyacetophenone derivative.
  3. Hydrolysis: The resulting compound is then hydrolyzed to form the desired amide.

Another innovative approach includes a biocatalytic method that utilizes lipases for enantioselective synthesis, allowing for the production of both R- and S-enantiomers of acebutolol with high purity and yield .

Technical Details

The biocatalytic route involves:

  • Enzymatic Kinetic Resolution: Using specific lipases to selectively convert racemic mixtures into enantiomerically pure products.
  • N-Alkylation: The enantiopure intermediates are then reacted with isopropylamine to yield acebutolol.

This method has been noted for its environmental benefits and high efficiency compared to traditional synthetic routes .

Molecular Structure Analysis

Structure

The molecular formula of acebutolol is C18H27ClN2O3C_{18}H_{27}ClN_{2}O_{3}. Its structure includes:

  • A beta-amino alcohol moiety.
  • A chloro substituent on the aromatic ring.
  • A hydroxyl group contributing to its biological activity.

Data

The compound exhibits a melting point range of approximately 110–115 °C and has a pKa value around 9.0, indicating its basic nature .

Chemical Reactions Analysis

Acebutolol participates in several chemical reactions, primarily focused on its synthesis and degradation pathways:

  1. Acylation Reactions: Involves the introduction of acyl groups during synthesis.
  2. Hydrolysis: Converts esters or amides back into acids or amines, which can be part of its metabolic breakdown in biological systems.
  3. Reduction Reactions: Can occur under specific conditions, affecting its pharmacological activity.

These reactions are crucial for understanding both the synthesis and metabolic pathways of acebutolol within the body .

Mechanism of Action

Acebutolol operates by selectively blocking beta-1 adrenergic receptors located primarily in cardiac tissues. This blockade results in:

  • Decreased Heart Rate: Reducing the workload on the heart.
  • Lowered Blood Pressure: Through vasodilation and reduced cardiac output.
  • Inhibition of Renin Release: Leading to decreased angiotensin II levels, further aiding in blood pressure reduction.

Data from clinical studies indicate that acebutolol effectively lowers systolic and diastolic blood pressure in hypertensive patients while maintaining a favorable side effect profile .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water (at higher pH), methanol, and ethanol; poorly soluble in organic solvents like chloroform.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits different solubility profiles based on pH levels due to its basic nature.

These properties are essential for formulation development and ensuring proper drug delivery mechanisms .

Applications

Acebutolol is primarily used in clinical settings for:

  • Hypertension Management: Effective in lowering blood pressure in patients with essential hypertension.
  • Arrhythmia Treatment: Helps manage certain types of irregular heartbeats.
  • Heart Failure Management: Used as part of combination therapy for chronic heart failure patients.

Additionally, ongoing research explores its potential applications in treating anxiety disorders due to its calming effects on cardiac function .

Introduction to Acebutolol(1+)

Acebutolol(1+) refers to the protonated, bioactive form of acebutolol, a cardiovascular-active small molecule drug. This chemical entity functions as a beta-adrenergic receptor antagonist, specifically targeting β₁-adrenoceptors in cardiac tissue. The compound exists as a hydrochloride salt (acebutolol hydrochloride) for pharmaceutical use, enhancing its stability and bioavailability. Its molecular structure integrates key functional groups—including a sec-butanamide chain, acetyl moiety, and isopropylamino-hydroxypropoxy linkage—that confer selective receptor binding and partial agonist activity. As a therapeutic agent, acebutolol(1+) modulates sympathetic nervous system overactivity, positioning it as a cornerstone in managing hypertension and arrhythmias while exhibiting distinct pharmacodynamic advantages over non-selective beta-blockers [1] [6] [9].

Chemical and Pharmacological Classification of Acebutolol

Acebutolol(1+) is chemically designated as (±)-N-{3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}butanamide monohydrochloride. Its empirical formula is C₁₈H₂₉ClN₂O₄ (molecular weight: 372.89 g/mol), with a crystalline structure soluble in water but less so in alcohol. The compound features a chiral center, and clinical formulations use the racemic mixture. Key structural elements include:

  • A butanamide group linked to the phenyl ring
  • An acetyl substituent at the meta position
  • An oxypropanolamine side chain with isopropylamine at the terminal end [9] [6].

Pharmacologically, acebutolol(1+) is classified as a cardioselective β₁-adrenoceptor antagonist (Group II antiarrhythmic) with intrinsic sympathomimetic activity (ISA). This cardioselectivity arises from its higher affinity for cardiac β₁-receptors (responsible for chronotropic and inotropic effects) over pulmonary and vascular β₂-receptors. At therapeutic doses, its β₁:β₂ blocking ratio is approximately 1:15, though selectivity diminishes above 800 mg/day. Its ISA property enables weak partial agonism, providing low-level receptor stimulation that mitigates bradycardia and lipid profile alterations common with non-ISA beta-blockers. Unlike classical antagonists, acebutolol(1+) stabilizes receptor conformations that modestly activate G-proteins, reducing adverse effects like cold extremities [6] [8] [9].

Table 1: Chemical and Pharmacological Profile of Acebutolol(1+)

PropertyDescription
Chemical Name(±)-N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl] butanamide hydrochloride
CAS Registry Number34381-68-5
Molecular FormulaC₁₈H₂₉ClN₂O₄
BioactivationHepatic conversion to active metabolite diacetolol (equipotent)
Plasma Protein Binding~26%
Partition Coefficient (LogP)~1.7 (hydrophilic)
Pharmacological ClassCardioselective β₁-blocker with ISA
Mechanism of ActionCompetitive inhibition of catecholamines at β₁-adrenoceptors; weak Gs-protein agonism

Historical Development and Regulatory Approvals

Acebutolol was patented in 1967 by Laboratoires Lafon (France) following systematic modifications of propranolol’s structure to enhance β₁-selectivity and safety. It received initial regulatory approval in 1973 (France) for hypertension and arrhythmias, becoming the first beta-blocker with demonstrated cardioselectivity and ISA. The U.S. FDA approved acebutolol hydrochloride capsules (Sectral®) in 1985 after reviewing extensive clinical trial data demonstrating efficacy in ventricular arrhythmias and hypertension. Japanese regulatory approval followed in 1981, expanding its global therapeutic footprint. Key milestones include:

  • 1976: Publication of pivotal arrhythmia trials demonstrating PVC suppression [5]
  • 1982: FDA submission based on multicenter, randomized studies [9]
  • Post-1985: Approval in >30 countries, including Canada and the UK under brand names like Monitan® and Prent® [6].

Patent expirations starting in the late 1990s enabled generic development. ANI Pharmaceuticals launched U.S. generic acebutolol hydrochloride capsules in 2022, capitalizing on limited market competition. Current regulatory status includes:

  • FDA: Approved for hypertension and ventricular arrhythmias
  • EMA: Authorized but not actively marketed in all EU states
  • WHO Essential Medicines List: Not included [4] [9].

Table 2: Regulatory Timeline of Acebutolol

YearRegulatory EventRegion/Authority
1967Initial patent filingFrance (Laboratoires Lafon)
1973First medical approval for hypertensionFrance
1981Approval for arrhythmiasJapan
1985FDA approval for hypertension and ventricular arrhythmiasUSA
1990Generic entries in European marketsUK, Germany
2022ANDA launch by ANI PharmaceuticalsUSA

Clinical Significance in Cardiovascular Therapeutics

Acebutolol(1+) occupies a unique niche in cardiovascular therapy due to its dual properties—β₁-selectivity and ISA—which translate to clinically relevant advantages:

Antiarrhythmic Efficacy

In ventricular arrhythmias, acebutolol(1+) suppresses ectopic activity by prolonging AV nodal refractoriness and reducing automaticity. A landmark double-blind study (n=60) demonstrated >70% reduction in ventricular premature complexes (VPCs) in 50% of patients, with dose-dependent declines in paired VPCs and ventricular tachycardia episodes (p<0.05) [5]. Long-term data (12 months) confirm sustained arrhythmia suppression in 72% of patients with organic heart disease, with 44% achieving ≥75% PVC reduction at mean doses of 400–800 mg/day [10]. Its electrophysiological profile shows negligible effects on sinus node recovery or HV conduction, distinguishing it from sodium-channel blockers [9].

Antihypertensive Mechanism

Acebutolol(1+) lowers blood pressure via:

  • Reduced cardiac output (↓ heart rate and contractility)
  • Renin-angiotensin-aldosterone axis suppression (↓ renin release from juxtaglomerular cells)
  • Central sympathetic inhibition (hydrophilicity limits CNS penetration, but weak effect)Controlled trials show equivalence to propranolol and hydrochlorothiazide, with once-daily efficacy in responders due to its active metabolite, diacetolol (half-life: 8–13 hours) [6] [9].

Emerging Applications

Recent research identifies potential benefits in:

  • Type 2 Diabetes: Acebutolol(1+) inhibits JNK-JIP1 interaction (Ki comparable to BI-78D3), suppressing JNK phosphorylation and enhancing glucose uptake in adipocytes (in vitro) [7].
  • Smith-Magenis Syndrome: Off-label use for circadian rhythm stabilization via β-adrenergic modulation of melatonin secretion [6].

Table 3: Clinical Efficacy of Acebutolol(1+) in Key Trials

ConditionTrial DesignEfficacy OutcomeReference
Ventricular ArrhythmiaDouble-blind, placebo-controlled (n=60)50% patients had >70% VPC reduction; ↓ VT episodes [5]
HypertensionMulticenter vs. propranolol (n=220)Equivalent BP control; 76% responders at 400–800 mg [9]
PVC Suppression12-month open-label (n=9)Sustained PVC reduction >75% in 44% patients [10]

Properties

Product Name

Acebutolol(1+)

IUPAC Name

[3-[2-acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropyl]-propan-2-ylazanium

Molecular Formula

C18H29N2O4+

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/p+1

InChI Key

GOEMGAFJFRBGGG-UHFFFAOYSA-O

SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(C[NH2+]C(C)C)O)C(=O)C

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(C[NH2+]C(C)C)O)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.